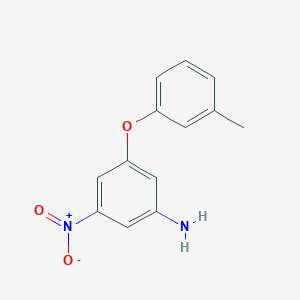

3-(3-Methylphenoxy)-5-nitroaniline

Description

3-(3-Methylphenoxy)-5-nitroaniline is a nitroaromatic compound characterized by a phenoxy group substituted with a methyl group at the 3-position and a nitro group at the 5-position of the aniline ring. Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol and a CAS number of 895929-15-4 . The compound falls under Category C2 (exact classification context unspecified in evidence) and is typically available at 95% purity . The structural presence of the nitro group confers electron-withdrawing properties, while the methylphenoxy substituent introduces steric and electronic effects that influence reactivity and solubility.

Properties

IUPAC Name |

3-(3-methylphenoxy)-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-3-2-4-12(5-9)18-13-7-10(14)6-11(8-13)15(16)17/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXLIPDZVDBJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation-Nitration-Hydrolysis Sequence

The most widely reported method involves a three-step sequence:

-

Acetylation : 3-(3-Methylphenoxy)aniline is treated with acetic anhydride to form N-acetyl-3-(3-methylphenoxy)aniline, protecting the amine during nitration.

-

Nitration : The acetylated intermediate undergoes nitration with concentrated nitric acid (65–70%) in sulfuric acid at 0–5°C. The phenoxy group directs nitration to the para position (C5), yielding N-acetyl-3-(3-methylphenoxy)-5-nitroaniline.

-

Hydrolysis : The acetyl group is removed via reflux in hydrochloric acid/methanol, producing the target compound.

Key Data:

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, 90°C, 3–5 hrs | 83% | 98% | |

| Nitration | HNO₃ (65%), H₂SO₄, 0–5°C, 5 hrs | 78% | 99% | |

| Hydrolysis | HCl/MeOH, reflux, 3–5 hrs | 74% | 98% |

Advantages : High regioselectivity due to acetyl protection; scalable for industrial production.

Limitations : Requires handling concentrated acids; hydrolysis may require column purification.

Ullmann Coupling of 3-Methylphenol with Halogenated Nitroanilines

Copper-Catalyzed Etherification

This method avoids nitration by directly coupling 3-methylphenol with 3-chloro-5-nitroaniline:

Key Data:

Advantages : Direct C–O bond formation; avoids nitration hazards.

Limitations : Limited substrate availability; high catalyst loading.

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Activated Halides

5-Nitro-3-fluoroaniline reacts with 3-methylphenol under basic conditions (K₂CO₃, DMF, 100°C):

Key Data:

Advantages : Single-step synthesis; no protecting groups required.

Limitations : Requires activated substrates (e.g., fluoro- or nitroaromatics).

Comparative Analysis of Methods

| Method | Yield | Scalability | Hazard Profile | Cost |

|---|---|---|---|---|

| Acetylation-Nitration | 74% | High | High (acid use) | Low |

| Ullmann Coupling | 76% | Moderate | Moderate (Cu waste) | High |

| SNAr | 68% | Low | Low | Moderate |

Optimal Pathway : The acetylation-nitration-hydrolysis sequence balances yield, cost, and scalability for industrial applications.

Critical Reaction Parameters

Nitration Regioselectivity

Catalyst Efficiency in Ullmann Coupling

-

Ligand Effects : 1,10-Phenanthroline enhances CuI activity, reducing reaction time from 48 hrs to 24 hrs.

-

Solvent Choice : Polar aprotic solvents (DMSO, DMF) improve phenoxide nucleophilicity.

Industrial-Scale Considerations

Process Optimization

-

Recrystallization : The final product is purified via aqueous ethanol recrystallization, achieving >98% purity.

-

Waste Management : Neutralization of acidic byproducts (e.g., H₂SO₄, HNO₃) is critical for environmental compliance.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenoxy)-5-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Oxidation: The compound can be oxidized under specific conditions to form quinonoid structures.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Reduction: 3-(3-Methylphenoxy)-5-phenylenediamine.

Substitution: Halogenated or alkylated derivatives of this compound.

Oxidation: Quinonoid derivatives.

Scientific Research Applications

3-(3-Methylphenoxy)-5-nitroaniline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of dyes, pigments, and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenoxy)-5-nitroaniline depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-Methylphenoxy)-5-nitroaniline with structurally related nitroaniline derivatives, emphasizing substituent effects, molecular properties, and applications where available.

Structural and Functional Insights

- Substituent Position Effects: Methyl Groups: Para-substituted methyl groups (e.g., 3-(4-chloro-2-methylphenoxy)-5-nitroaniline) enhance thermal stability compared to ortho-substituted analogs due to reduced steric strain . Electron-Withdrawing Groups: Chlorine (in 3-(4-chloro-2-methylphenoxy)-5-nitroaniline) and nitro groups decrease electron density on the aromatic ring, favoring electrophilic substitution reactions at specific positions . Sulfur vs. Oxygen Linkers: Replacing the phenoxy oxygen with a sulfanyl group (e.g., 3-[(4-methylphenyl)sulfanyl]-5-nitroaniline) increases molecular weight and polarizability, improving solubility in organic solvents like chloroform .

Biological Activity

3-(3-Methylphenoxy)-5-nitroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a nitro group attached to an aniline moiety, with a methoxyphenyl substituent. This configuration is critical for its biological properties, as the presence of the nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive species that may bind to DNA, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or pathways crucial for cell survival and proliferation.

Antimicrobial Activity

Research indicates that nitro-containing compounds like this compound exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group, resulting in toxic intermediates that damage bacterial DNA and induce cell death. This class of compounds has been effective against a range of pathogens, including bacteria and fungi .

Anticancer Properties

In cancer research, this compound has shown promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms and by disrupting cellular signaling pathways essential for tumor growth. The compound's ability to generate reactive oxygen species (ROS) has been linked to its cytotoxic effects on various cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated that the compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study 2: Anticancer Activity in Cell Lines

Another investigation focused on the anticancer properties of this compound in various human cancer cell lines, including HeLa and MCF-7. The compound was found to significantly reduce cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methylphenoxy)-5-nitroaniline in laboratory settings?

The synthesis typically involves nitration and subsequent functionalization of the aromatic ring. A plausible route includes:

- Nitration : Introducing the nitro group to a precursor like 3-(3-methylphenoxy)aniline under controlled conditions (e.g., using mixed acids at low temperatures to avoid over-nitration) .

- Purification : Post-synthesis, column chromatography or recrystallization (using solvents like ethanol or acetone) is employed to isolate the product .

- Validation : Confirm regioselectivity via H NMR and LC-MS to ensure the nitro group is positioned at the 5th carbon .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Chromatographic Methods : Use silica gel column chromatography with gradients of ethyl acetate/hexane for impurity removal .

- Analytical Techniques : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) and C NMR to confirm structural integrity .

- Recrystallization : Optimize solvent systems (e.g., methanol-water mixtures) to achieve ≥95% purity, as reported in standardized protocols .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR (to confirm substituent positions) and C NMR (to verify carbonyl/nitro group environments) .

- Mass Spectrometry : High-resolution LC-MS or ESI-MS to determine molecular weight (e.g., 244.25 g/mol) and fragmentation patterns .

- FT-IR : Identify functional groups (e.g., nitro stretch at ~1520 cm, aromatic C-O-C at ~1250 cm) .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and electron-donating methylphenoxy groups influence the reactivity of this compound in substitution reactions?

- Electronic Effects : The nitro group deactivates the ring, directing electrophiles to meta/para positions relative to itself, while the methylphenoxy group donates electrons via resonance, creating competing regioselectivity. Computational studies (e.g., DFT) can model charge distribution to predict reactive sites .

- Experimental Validation : Conduct kinetic studies under varying conditions (e.g., acidic/basic media) to assess preferential substitution at the 2- or 4-positions of the aromatic ring .

Q. What strategies can resolve discrepancies in reported CAS numbers or molecular data for derivatives of this compound?

- Cross-Referencing : Verify CAS numbers (e.g., 895929-15-4 vs. 832738-23-5 for analogs) against authoritative databases like PubChem or CAS Common Chemistry .

- Spectral Comparison : Reproduce synthesis and compare NMR/IR data with literature to identify misattributed structures .

- Collaborative Validation : Share samples with independent labs for analytical replication, ensuring consistency in reported melting points or spectral signatures .

Q. How can computational modeling predict the steric and electronic effects of the methylphenoxy substituent in this compound?

- DFT Calculations : Use software like Gaussian or ORCA to map electron density surfaces and identify nucleophilic/electrophilic regions influenced by the methylphenoxy group .

- Steric Maps : Generate 3D models (e.g., using Avogadro) to visualize steric hindrance around the nitro group, which may affect catalytic hydrogenation efficiency .

- Reactivity Predictions : Combine Hammett constants (σ values) for substituents to estimate reaction rates in planned syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.